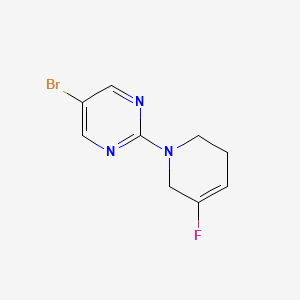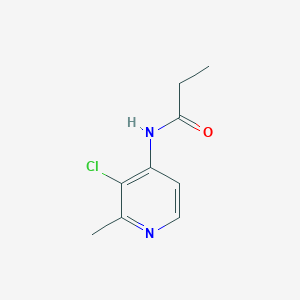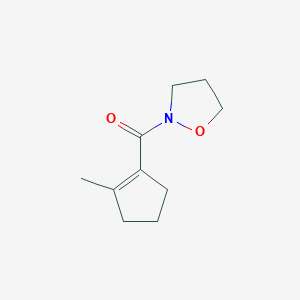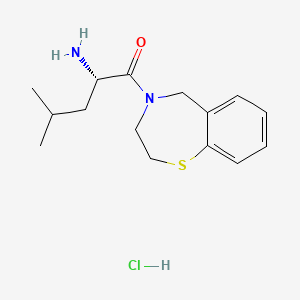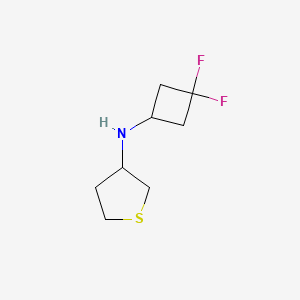
N-(3,3-difluorocyclobutyl)thiolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,3-difluorocyclobutyl)thiolan-3-amine is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a thiolan-3-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclobutyl)thiolan-3-amine typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a common synthetic intermediate . This intermediate can be further transformed into the target compound through a series of chemical reactions. One alternative pathway involves the reaction of dichloroketene with tert-butyl or benzyl vinyl ether to prepare 3,3-difluorocyclobutanol or 3,3-difluorocyclobutanone .
Industrial Production Methods
the synthesis on a multigram scale has been reported, indicating the feasibility of scaling up the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,3-difluorocyclobutyl)thiolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiolan-3-amine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,3-difluorocyclobutyl)thiolan-3-amine has several scientific research applications, including:
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of N-(3,3-difluorocyclobutyl)thiolan-3-amine involves its interaction with specific molecular targets and pathways. The presence of the difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-(3,3-difluorocyclobutyl)thiolan-3-amine is unique due to the presence of both a difluorocyclobutyl group and a thiolan-3-amine moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. The fluorine atoms enhance the compound’s stability and reactivity, while the thiolan-3-amine moiety provides a versatile functional group for further chemical modifications.
Eigenschaften
IUPAC Name |
N-(3,3-difluorocyclobutyl)thiolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NS/c9-8(10)3-7(4-8)11-6-1-2-12-5-6/h6-7,11H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHJZGZARHKQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
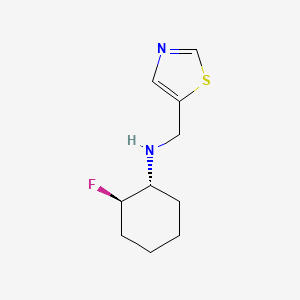
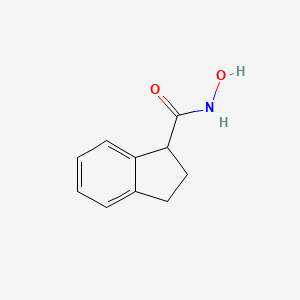
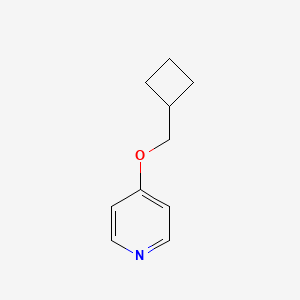
![2-[(3-Iodopyridin-2-yl)amino]propan-1-ol](/img/structure/B6749125.png)

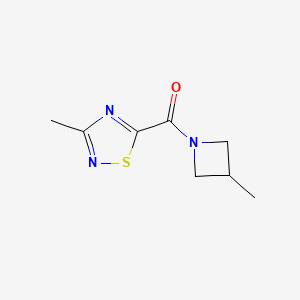
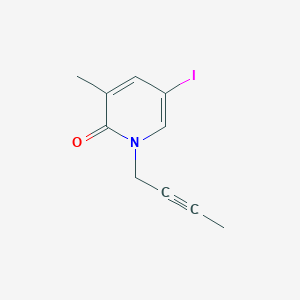
![5-(2-Chloroprop-2-enyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B6749153.png)
![2-[(5-Methyltetrazol-1-yl)methyl]pyridine](/img/structure/B6749162.png)
